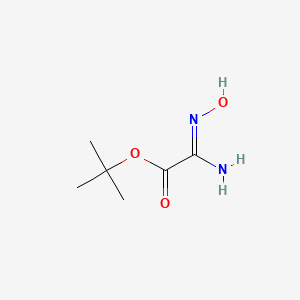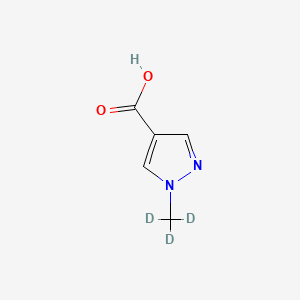
2-(4-Bromophenyl)-5-ethyl-6-methylpyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-5-ethyl-6-methylpyrimidin-4-ol is an organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromophenyl group attached to the pyrimidine ring, along with ethyl and methyl substituents. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-ethyl-6-methylpyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-bromophenyl)-3-oxobutanoate.
Cyclization: The intermediate product is then subjected to cyclization with guanidine hydrochloride under basic conditions to form the pyrimidine ring, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-ethyl-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 2-(4-bromophenyl)-5-ethyl-6-methylpyrimidin-4-one.
Reduction: Formation of 2-(phenyl)-5-ethyl-6-methylpyrimidin-4-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-5-ethyl-6-methylpyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-ethyl-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-5-methylpyrimidin-4-ol
- 2-(4-Bromophenyl)-6-methylpyrimidin-4-ol
- 2-(4-Chlorophenyl)-5-ethyl-6-methylpyrimidin-4-ol
Uniqueness
2-(4-Bromophenyl)-5-ethyl-6-methylpyrimidin-4-ol is unique due to the specific combination of substituents on the pyrimidine ring. The presence of both ethyl and methyl groups, along with the bromophenyl group, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C13H13BrN2O |
|---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H13BrN2O/c1-3-11-8(2)15-12(16-13(11)17)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16,17) |
InChI Key |
BWFIUGPUIFYLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13450892.png)
![N-[6-oxo-6-(pyridin-3-ylamino)hexyl]-2-sulfanylbenzamide](/img/structure/B13450899.png)


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid](/img/structure/B13450919.png)



![3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13450934.png)


